molecular formula C7H5ClF2O4S2 B2861392 2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride CAS No. 63647-67-6

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride

Cat. No.: B2861392
CAS No.: 63647-67-6
M. Wt: 290.68
InChI Key: ICBATTYOFQLQST-UHFFFAOYSA-N
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Description

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O4S2 and a molecular weight of 290.69 g/mol . It is characterized by the presence of two sulfonyl chloride groups and a difluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with difluoromethanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The difluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .

Comparison with Similar Compounds

2-Difluoromethanesulfonylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

The uniqueness of this compound lies in its combination of two sulfonyl chloride groups and a difluoromethyl group attached to a benzene ring, providing a versatile reagent for various chemical applications.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O4S2/c8-16(13,14)6-4-2-1-3-5(6)15(11,12)7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBATTYOFQLQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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